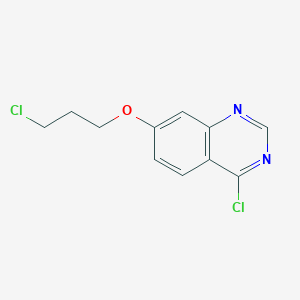

4-Chloro-7-(3-chloropropoxy)quinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-(3-chloropropoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O/c12-4-1-5-16-8-2-3-9-10(6-8)14-7-15-11(9)13/h2-3,6-7H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZLRVSRTGORCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCCCCl)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585317 | |

| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557770-90-8 | |

| Record name | 4-Chloro-7-(3-chloropropoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-7-(3-chloropropoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-(3-chloropropoxy)quinazoline, a key intermediate in the synthesis of various targeted therapies, is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its physicochemical properties are fundamental to optimizing reaction conditions, ensuring purity, and developing stable formulations. This technical guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound (CAS No. 557770-90-8). We will delve into its structural features, physical properties, and spectral signature, while also providing field-proven, detailed experimental protocols for its characterization. This document is designed to be a practical resource for researchers, enabling a deeper understanding of this compound's behavior and facilitating its effective use in drug discovery and development pipelines.

Introduction: The Quinazoline Scaffold in Modern Therapeutics

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacological activity. Quinazoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[3]

This compound serves as a critical building block in the synthesis of several notable quinazoline-based pharmaceuticals. The chloro group at the 4-position is a key reactive handle for nucleophilic substitution, a common strategy in the synthesis of these drugs.[1] A thorough understanding of the physicochemical properties of this intermediate is therefore not merely academic but a practical necessity for process chemists and formulation scientists.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity is its structure. The structural formula and key identifiers for this compound are presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Data-Driven Overview

Precise physicochemical data is paramount for predicting a compound's behavior in various environments. While experimentally determined values for this compound are not extensively reported in peer-reviewed literature, a combination of predicted data from reliable chemical suppliers and analogous compound data provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Weight | 257.12 g/mol | Calculated from molecular formula C₁₁H₁₀Cl₂N₂O.[4] |

| Appearance | Expected to be a solid. | Based on related quinazoline derivatives. |

| Melting Point | Not experimentally determined. | Quinazolinone derivatives are generally high-melting crystalline products.[6] |

| Boiling Point | 406.5 ± 30.0 °C | Predicted.[7] |

| Density | 1.350 ± 0.06 g/cm³ | Predicted.[7] |

| pKa | 0.92 ± 0.30 | Predicted.[7] |

| Solubility | Generally insoluble in water, soluble in some organic solvents. | Based on general solubility of quinazolinone derivatives.[6] Studies on pyrazolo quinazolines show good solubility in DMF.[8] |

Analytical Characterization: Experimental Protocols

The definitive identification and purity assessment of this compound requires a suite of analytical techniques. The following protocols are based on established methods for the characterization of quinazoline derivatives and serve as a robust starting point for laboratory investigation.[9][10][11]

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

HPLC is the cornerstone for determining the purity of pharmaceutical intermediates and for monitoring their stability over time. A stability-indicating HPLC method can separate the parent compound from any potential degradation products.[12][13]

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution using acetonitrile and water is often effective. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 90:10 acetonitrile:water over 20 minutes. The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 254 nm for quinazoline derivatives.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.

Spectroscopic Characterization

NMR is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

Expected Resonances:

-

Aromatic protons on the quinazoline ring system.

-

Protons of the chloropropoxy side chain, which will likely appear as triplets and a multiplet.

-

The chemical shifts and coupling constants will be diagnostic of the substitution pattern.

-

-

Sample Preparation: A more concentrated sample (~20-50 mg) in a deuterated solvent is typically required.

-

Expected Resonances:

-

Distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the quinazoline ring will be in the aromatic region, while the aliphatic carbons of the side chain will be upfield.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electrospray ionization (ESI) is a suitable method for this type of compound.

-

Expected Ion: The protonated molecule [M+H]⁺ should be observed, confirming the molecular weight.

-

Fragmentation: Analysis of the fragmentation pattern can provide further structural confirmation.

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

-

Expected Absorptions:

-

C-Cl stretching vibrations.

-

C-O-C (ether) stretching vibrations.

-

C=N and C=C stretching vibrations characteristic of the quinazoline ring.

-

C-H stretching and bending vibrations for both aromatic and aliphatic protons.

-

Stability Profile and Forced Degradation Studies

Understanding the stability of a pharmaceutical intermediate is critical for defining storage conditions and shelf-life. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[14][15]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Treat the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period. Quinazolines can be susceptible to hydrolysis under acidic conditions.[2][9]

-

Base Hydrolysis: Treat the compound with 0.1 M NaOH at an elevated temperature. Quinazolines often show significant degradation under alkaline conditions.[9]

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution of the compound to UV light.

The resulting samples should be analyzed by the validated HPLC method to assess the extent of degradation and to separate the degradation products from the parent compound.

Caption: Overview of forced degradation stress conditions.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Inhalation: Avoid breathing dust. May cause respiratory irritation.

-

Skin Contact: Avoid contact with skin. May cause skin irritation.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation or damage.

-

Ingestion: Do not ingest. May be harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis. This guide has provided a comprehensive overview of its physicochemical properties, drawing upon predicted data and information from structurally related compounds. The detailed experimental protocols for analytical characterization and stability assessment offer a practical framework for researchers working with this molecule. A thorough understanding and application of this knowledge will undoubtedly contribute to the successful and efficient use of this compound in the development of novel therapeutics.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 557770-90-8|this compound|BLD Pharm [bldpharm.com]

- 6. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 7. 557770-90-8 CAS MSDS (7-(3-CHLOROPROPOXY)-4-CHLOROQUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. cibtech.org [cibtech.org]

- 9. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. forced degradation study: Topics by Science.gov [science.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Chloroquinazoline 97 5190-68-1 [sigmaaldrich.com]

- 19. chemscene.com [chemscene.com]

The Definitive Guide to the Structural Elucidation of 4-Chloro-7-(3-chloropropoxy)quinazoline

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Pharmacophore

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology. Its versatile structure allows for substitution at various positions, leading to a wide array of biological activities. 4-Chloro-7-(3-chloropropoxy)quinazoline is a molecule of significant interest, embodying key structural features that are often precursors in the synthesis of more complex drug candidates. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent research and development.

This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning employed in the structural elucidation of this compound. As a senior application scientist, the following narrative is structured to not only present the "what" and "how" but, more critically, the "why" behind the analytical choices, ensuring a robust and self-validating approach to structural confirmation.

Anticipated Molecular Structure and Synthetic Rationale

Before delving into the analytical techniques, it is crucial to have a hypothesized structure based on the intended synthesis. The synthesis of this compound would likely proceed via a multi-step route, culminating in the chlorination of the corresponding 7-(3-chloropropoxy)quinazolin-4(3H)-one. This precursor is typically formed by the reaction of 7-hydroxyquinazolin-4(3H)-one with 1,3-dichloropropane.

The final chlorination step, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is critical as it introduces the reactive 4-chloro group, a common handle for further synthetic modifications.[1] Understanding this synthetic pathway is essential for anticipating potential impurities, such as unreacted starting materials or byproducts, which could complicate spectral interpretation.

A logical workflow for the synthesis and subsequent structural elucidation is outlined below:

Figure 1: A conceptual diagram illustrating the likely synthetic route for this compound and the subsequent analytical workflow for its structural elucidation.

Mass Spectrometry: The First Glimpse of Molecular Identity

Mass spectrometry (MS) is the initial and indispensable technique for determining the molecular weight and elemental composition of a newly synthesized compound. For this compound, with a molecular formula of C₁₂H₁₂Cl₂N₂O, the expected monoisotopic mass is approximately 286.03 g/mol .

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and preserving the molecular ion.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, looking for the protonated molecule [M+H]⁺.

Data Interpretation: The Dichloro Isotopic Signature

A key feature to look for in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine.[2] Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), in an approximate 3:1 ratio.[2] Since the target molecule contains two chlorine atoms, the molecular ion region will exhibit a distinctive cluster of peaks:

-

M peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are predictable. The M+2 peak will be approximately 65% of the intensity of the M peak, and the M+4 peak will be about 10% of the M peak intensity. This unique isotopic signature provides strong evidence for the presence of two chlorine atoms in the molecule.

| Ion | Expected m/z ([M+H]⁺) | Relative Intensity |

| [C₁₂H₁₃³⁵Cl₂N₂O]⁺ | 287.03 | 100% |

| [C₁₂H₁₃³⁵Cl³⁷ClN₂O]⁺ | 289.03 | ~65% |

| [C₁₂H₁₃³⁷Cl₂N₂O]⁺ | 291.03 | ~10% |

Table 1: Predicted high-resolution mass spectrometry data for the molecular ion region of this compound, showing the characteristic isotopic pattern for a dichloro-compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

While MS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of the atoms, providing a detailed map of the molecular structure. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments is essential for an unambiguous structure elucidation.

¹H NMR: Probing the Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 | s | 1H | H-2 | The proton at position 2 is a singlet due to the lack of adjacent protons and is deshielded by the two adjacent nitrogen atoms. |

| ~8.2 | d | 1H | H-5 | A doublet coupled to H-6. It is deshielded by the pyrimidine ring. |

| ~7.5 | dd | 1H | H-6 | A doublet of doublets, coupled to both H-5 and H-8. |

| ~7.4 | d | 1H | H-8 | A doublet coupled to H-6. |

| ~4.3 | t | 2H | -O-CH₂- | A triplet coupled to the adjacent methylene group of the propoxy chain. Deshielded due to the adjacent oxygen atom. |

| ~3.8 | t | 2H | -CH₂-Cl | A triplet coupled to the central methylene group of the propoxy chain. Deshielded by the adjacent chlorine atom. |

| ~2.3 | p | 2H | -CH₂- | A pentet (or multiplet) coupled to the two adjacent methylene groups of the propoxy chain. |

Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound.

¹³C NMR: Characterizing the Carbon Framework

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-7 |

| ~160 | C-4 |

| ~155 | C-8a |

| ~152 | C-2 |

| ~128 | C-5 |

| ~125 | C-6 |

| ~120 | C-4a |

| ~110 | C-8 |

| ~68 | -O-CH₂- |

| ~42 | -CH₂-Cl |

| ~32 | -CH₂- |

Table 3: Predicted ¹³C NMR chemical shifts for this compound.

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the assignments made from the 1D spectra.

-

HSQC: This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C spectra.

-

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the quinazoline core and the chloropropoxy side chain. For instance, a correlation between the protons of the -O-CH₂- group and the C-7 carbon of the quinazoline ring would provide definitive evidence for the attachment of the side chain at the 7-position.

Figure 2: A diagram illustrating the integrated approach of using 1D and 2D NMR techniques for the complete structural assignment of this compound.

X-ray Crystallography: The Unambiguous Proof of Structure

While MS and NMR provide powerful evidence for the structure of a molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of its three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol

-

Crystallization: The purified compound is dissolved in a suitable solvent or solvent system and allowed to slowly evaporate, or crystallized by vapor diffusion, to obtain single crystals of sufficient size and quality.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

A successful X-ray crystal structure analysis would provide a definitive 3D model of this compound, confirming the connectivity and spatial arrangement of all atoms, leaving no doubt as to its identity.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the initial confirmation of the molecular formula and the presence of two chlorine atoms through its characteristic isotopic pattern. A comprehensive suite of NMR experiments, including ¹H, ¹³C, HSQC, and HMBC, allows for the complete assignment of the proton and carbon skeletons and confirms the connectivity between the quinazoline core and the chloropropoxy side chain. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By following this rigorous, multi-faceted approach, researchers and drug development professionals can have the utmost confidence in the identity and purity of this important chemical entity, ensuring a solid foundation for future scientific endeavors.

References

role of 4-Chloro-7-(3-chloropropoxy)quinazoline in gefitinib synthesis

An In-Depth Technical Guide to the Role of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline in the Synthesis of Gefitinib

Abstract

Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2] The chemical synthesis of this complex molecule is a multi-step process reliant on the strategic construction of key intermediates. This technical guide provides a detailed examination of one such pivotal intermediate, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline. We will dissect its synthesis, elucidate its critical role in the convergent assembly of the gefitinib scaffold, and provide detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinazoline-based pharmaceuticals.

The Quinazoline Scaffold: A Privileged Structure in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[3] In many cancers, mutations in the EGFR kinase domain lead to its constitutive activation, driving uncontrolled tumor growth.[2][4] Small molecules that can compete with ATP for the kinase binding site are effective inhibitors of this oncogenic signaling.

The quinazoline core has emerged as a highly effective and "privileged" scaffold for developing potent EGFR inhibitors.[4][5] Its bicyclic aromatic structure provides an ideal framework for positioning key substituents that interact with the amino acid residues in the ATP-binding pocket of the EGFR kinase. Gefitinib, along with related drugs like erlotinib and afatinib, leverages the 4-anilinoquinazoline framework to achieve high-affinity binding and potent inhibition.[3][5]

Retrosynthetic Analysis: Identifying the Key Intermediate

A retrosynthetic analysis of gefitinib reveals a logical and convergent pathway for its construction. The final structure is assembled from three primary building blocks: a substituted aniline, a morpholine ring, and the quinazoline core.

The two key bond disconnections are the C4-aniline bond and the C6-ether linkage. This strategy points to a bifunctional quinazoline intermediate that can react sequentially with the aniline and morpholine precursors. This critical intermediate is 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline . Its structure is ingeniously designed with two distinct electrophilic sites:

-

C4-Chloride: This is the most reactive site, activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing quinazoline ring system. It serves as the attachment point for the 3-chloro-4-fluoroaniline moiety.

-

Propoxy-Chloride: A primary alkyl chloride at the end of the C6 side chain, ideal for a subsequent SN2 reaction with morpholine.

Synthesis of 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

The construction of this key intermediate is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield. A common and efficient route starts from the readily available isovanillin or its corresponding acid, 3-hydroxy-4-methoxybenzoic acid.[6][7]

Synthetic Pathway Overview

The pathway involves building the substituted benzene ring, followed by cyclization to form the quinazolinone, and finally, activation via chlorination.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one

This protocol synthesizes the quinazolinone precursor. The initial steps (alkylation, nitration, reduction) starting from methyl 3-hydroxy-4-methoxybenzoate are well-documented.[6] We will focus on the crucial cyclization and chlorination steps.

-

Objective: To cyclize the anthranilic acid derivative to form the quinazolinone core.

-

Materials: 2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid, Formamide.

-

Procedure: a. A mixture of 2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid (1 mole equivalent) and formamide (8-10 mole equivalents) is heated to 170-180°C.[7] b. The reaction is maintained at this temperature for 4-6 hours, monitoring for the completion of the reaction by TLC or HPLC. c. Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the product. d. The solid is collected by filtration, washed thoroughly with water to remove excess formamide, and dried under vacuum.

-

Causality: Formamide serves as both the reagent (providing the C2 carbon of the quinazoline ring) and the solvent at high temperatures. The high temperature is necessary to drive the condensation and cyclization, which involves the loss of water and ammonia.

Protocol 2: Chlorination to Yield 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

This is the critical activation step. The hydroxyl group at C4 of the quinazolinone (in its tautomeric form) is converted to a chloride, a good leaving group.

-

Objective: To convert the C4-oxo group to a C4-chloro group.

-

Materials: 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, Thionyl Chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic).

-

Procedure: a. To a suspension of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one (1 mole equivalent) in an excess of thionyl chloride (SOCl₂, ~8-10 volumes), add a catalytic amount of DMF (~0.1 equivalents) dropwise.[6][7] b. The mixture is heated to reflux (approx. 75-80°C) for 4-8 hours. The reaction should become a clear solution as the product forms. c. After completion, the excess thionyl chloride is removed under reduced pressure. d. The residue is co-evaporated with an inert solvent like toluene to remove residual SOCl₂. e. The resulting crude solid is carefully quenched into a cold, saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., chloroform or dichloromethane).[6] f. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the title compound.

-

Causality & Self-Validation:

-

Reagent Choice: Thionyl chloride is a powerful and effective chlorinating agent for this transformation. Phosphorous oxychloride (POCl₃) can also be used.[8]

-

Catalyst Role: DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with SOCl₂, which is the true electrophilic species that acylates the quinazolinone oxygen, facilitating the chlorination.

-

Process Control: The complete removal of excess thionyl chloride is critical, as its presence can cause unwanted side reactions in the subsequent step. The aqueous workup neutralizes any remaining acidic species and allows for the safe isolation of the product. Purity is checked via HPLC before proceeding.

-

The Convergent Coupling: Assembling the Gefitinib Core

With the activated intermediate in hand, the next step is the crucial C-N bond formation via a Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Reaction

The electron-deficient quinazoline ring makes the C4 position highly susceptible to attack by nucleophiles. The amino group of 3-chloro-4-fluoroaniline attacks the C4 carbon, leading to the displacement of the chloride ion through a Meisenheimer complex intermediate.

Protocol 3: Coupling with 3-Chloro-4-fluoroaniline

-

Objective: To couple the quinazoline intermediate with the aniline side chain.

-

Materials: 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, 3-chloro-4-fluoroaniline, Isopropanol (or other suitable solvent like DMF).

-

Procedure: a. A solution of 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (1 mole equivalent) and 3-chloro-4-fluoroaniline (1.0-1.2 mole equivalents) in isopropanol is heated to reflux.[9] b. The reaction is monitored by HPLC until the starting chloro-quinazoline is consumed (typically 4-8 hours). c. The reaction mixture is then cooled, and the product often precipitates from the solution. d. The solid is collected by filtration, washed with cold isopropanol, and dried.

-

Causality: The reaction is driven to completion by heating. The choice of solvent is important; protic solvents like isopropanol can help stabilize the charged intermediate and facilitate the proton transfers involved.

Final Step: Installation of the Morpholine Moiety

The final step completes the synthesis by attaching the morpholine ring, which is crucial for the drug's pharmacokinetic properties, particularly solubility.

Protocol 4: Reaction with Morpholine

-

Objective: To displace the terminal chloride of the propoxy chain with morpholine.

-

Materials: N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, Morpholine, DMF, Potassium Iodide (catalytic).

-

Procedure: a. A solution of the chloropropoxy intermediate (1 mole equivalent) in DMF is treated with an excess of morpholine (2-3 mole equivalents).[10] b. A catalytic amount of potassium iodide can be added to accelerate the reaction via the Finkelstein reaction (in-situ formation of the more reactive iodo-intermediate). c. The mixture is heated to 60-75°C for 2-6 hours.[7][10] d. Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude gefitinib. e. The solid is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., toluene/methanol) to yield pure gefitinib.[7]

Summary of Key Transformations & Yields

| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield | Reference |

| 1 | Chlorination | 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | High | [6] |

| 2 | SNAr | 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline | 3-Chloro-4-fluoroaniline, i-PrOH | N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)... | ~70-85% | [7] |

| 3 | SN2 | N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)... | Morpholine, DMF, KI (cat.) | Gefitinib | ~85% | [10] |

Conclusion

The synthesis of gefitinib is a testament to elegant and efficient chemical design. At the heart of this process lies the intermediate, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline . Its design as a bifunctional electrophile is the linchpin of the entire synthetic strategy. It allows for a convergent and high-yielding assembly of the final drug molecule by enabling two distinct, high-probability bond formations: a Nucleophilic Aromatic Substitution at the activated C4 position and a subsequent Williamson ether synthesis (or SN2 amination equivalent) at the terminus of the C6 side chain. For any scientist involved in the synthesis of quinazoline-based kinase inhibitors, a thorough understanding of the preparation and reactivity of this intermediate is fundamental to achieving successful and scalable outcomes.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijpbs.com [ijpbs.com]

- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. ukm.my [ukm.my]

- 10. newdrugapprovals.org [newdrugapprovals.org]

The Lynchpin Intermediate: A Technical Guide to 4-Chloro-7-(3-chloropropoxy)quinazoline in Pharmaceutical Synthesis

Introduction: The Quinazoline Core and the Rise of Targeted Therapies

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This fused aromatic heterocycle, composed of a benzene ring fused to a pyrimidine ring, is a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[2] Its derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1]

In the realm of oncology, the 4-anilinoquinazoline framework is particularly significant, serving as the pharmacophore for several potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[2] Drugs like Gefitinib (Iressa®) have revolutionized the treatment of non-small cell lung cancer by selectively targeting mutated EGFR. The efficient, large-scale synthesis of these life-saving drugs hinges on the availability of meticulously designed chemical intermediates.

This guide provides an in-depth technical overview of 4-Chloro-7-(3-chloropropoxy)quinazoline (CAS No: 557770-90-8), a critical intermediate whose structure is pre-engineered for the convergent synthesis of advanced kinase inhibitors. We will explore its synthesis, chemical logic, practical applications, and the safety protocols essential for its handling, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of this compound is the first step in its effective utilization. The presence of two distinct chlorine atoms provides two reactive handles for sequential chemical modifications, a key feature of its design.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 557770-90-8 | [3] |

| Molecular Formula | C₁₁H₁₀Cl₂N₂O | [3] |

| Molecular Weight | 257.12 g/mol | [3] |

| Boiling Point | 406.5 ± 30.0 °C (Predicted) | [4] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [4] |

| Appearance | Solid (Typical) | N/A |

| Storage | Sealed in dry, 2-8°C | [3] |

Analytical Characterization

Full characterization is essential to confirm the identity and purity of the intermediate. The expected spectroscopic data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline core. The protons of the 3-chloropropoxy chain will appear as multiplets, typically in the 2.0-4.5 ppm range, with chemical shifts influenced by the adjacent oxygen and chlorine atoms.

-

¹³C NMR: The carbon spectrum will display signals for the eight unique carbons of the quinazoline ring system and the three carbons of the aliphatic side chain.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) cluster, reflecting the isotopic abundance of the two chlorine atoms (³⁵Cl and ³⁷Cl). This isotopic pattern is a definitive marker for the compound's identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=N and C=C stretching within the aromatic quinazoline ring, as well as C-O and C-Cl stretching vibrations.

Synthesis of the Intermediate: A Strategic Approach

The synthesis of this compound is a multi-step process that begins with the construction of a 7-substituted quinazolin-4(3H)-one precursor. This approach ensures the correct placement of the side chain before the crucial chlorination step.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

-

Formation and Alkylation of the Quinazolinone Core: Building the foundational 7-hydroxy-quinazolin-4(3H)-one and attaching the 3-chloropropoxy side chain.

-

Aromatization via Chlorination: Converting the quinazolinone to the final, reactive 4-chloroquinazoline.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-quinazolin-4(3H)-one

This foundational step involves the cyclocondensation of an appropriately substituted anthranilic acid derivative.

-

Reagents: 2-Amino-4-hydroxybenzoic acid, Formamide.

-

Procedure: a. Combine 2-amino-4-hydroxybenzoic acid with an excess of formamide in a round-bottom flask equipped with a reflux condenser. b. Heat the mixture to approximately 150-160°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Cool the reaction mixture to room temperature, which typically results in the precipitation of the product. d. Add cold water to the mixture and stir. e. Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 7-hydroxy-quinazolin-4(3H)-one.

Causality Insight: Formamide serves as both the reagent, providing the C2 carbon for the pyrimidine ring, and the solvent. Using an excess of formamide drives the reaction to completion. The high temperature is necessary to facilitate the cyclization and dehydration steps.

Step 2: Synthesis of 7-(3-chloropropoxy)-quinazolin-4(3H)-one

This step involves a standard Williamson ether synthesis to install the side chain.

-

Reagents: 7-Hydroxy-quinazolin-4(3H)-one, 1-Bromo-3-chloropropane, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

-

Procedure: a. Suspend 7-hydroxy-quinazolin-4(3H)-one and potassium carbonate in DMF in a reaction flask. b. Add 1-bromo-3-chloropropane to the suspension. The use of a slight excess (e.g., 1.1 equivalents) is common. c. Heat the mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC. d. After cooling, pour the reaction mixture into ice water to precipitate the product. e. Collect the solid by filtration, wash with water, and dry to obtain 7-(3-chloropropoxy)-quinazolin-4(3H)-one.

Causality Insight: Potassium carbonate is a mild base used to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile. 1-Bromo-3-chloropropane is the electrophile; the bromine is more reactive and is displaced preferentially over the chlorine, leaving the chloro group intact for later modifications.

Step 3: Synthesis of this compound

This is the critical activation step. The conversion of the C4-oxo group to a chloro group transforms the position into an excellent electrophilic site for subsequent nucleophilic aromatic substitution.

-

Reagents: 7-(3-chloropropoxy)-quinazolin-4(3H)-one, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

-

Procedure: a. In a fume hood, carefully add 7-(3-chloropropoxy)-quinazolin-4(3H)-one to an excess of phosphorus oxychloride (which can also serve as the solvent). A catalytic amount of DMF can be used if SOCl₂ is the reagent. b. Heat the mixture to reflux (approx. 110°C for POCl₃) for 2-4 hours.[5] c. After the reaction is complete, cool the mixture and carefully remove the excess POCl₃ under reduced pressure. d. Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. This will precipitate the product and hydrolyze any remaining reagent. e. Neutralize the acidic aqueous solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8. f. Collect the solid product by filtration, wash extensively with water, and dry under vacuum.

Mechanistic Insight: The chlorination with POCl₃ is not a direct displacement. The reaction proceeds through an initial phosphorylation of the lactam oxygen, forming a highly reactive O-phosphorylated intermediate.[5][6] This intermediate readily undergoes nucleophilic attack by a chloride ion at the C4 position, leading to the elimination of a phosphate byproduct and formation of the final 4-chloroquinazoline product.[5][6] This activation is essential, as the C4-carbonyl is otherwise unreactive towards nucleophilic substitution.

Application in API Synthesis: The Gateway to Gefitinib

The primary utility of this compound is as a key building block for EGFR inhibitors. Its reaction with a substituted aniline is the lynchpin step in many patented synthetic routes.[7][8][9]

Reaction Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This allows for a smooth SₙAr reaction with anilines.

Caption: Key SₙAr reaction in the synthesis of a Gefitinib precursor.

Experimental Protocol: Synthesis of a Gefitinib Precursor

-

Reagents: this compound, 3-Chloro-4-fluoroaniline, Isopropanol (or another suitable solvent like n-butanol).

-

Procedure: a. Dissolve or suspend this compound in isopropanol. b. Add one equivalent of 3-chloro-4-fluoroaniline to the mixture. c. Heat the reaction mixture to reflux for 4-8 hours. The reaction often forms a precipitate of the hydrochloride salt of the product as it proceeds. d. Monitor the reaction for the disappearance of the starting material by TLC or HPLC. e. After completion, cool the mixture to room temperature and collect the precipitated product by filtration. f. Wash the filter cake with fresh isopropanol and dry under vacuum to yield the product, which can then be carried forward to complete the synthesis of Gefitinib by reacting with morpholine.

Causality Insight: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The aniline nitrogen attacks the electron-deficient C4 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the quinazoline ring system. In the second step, the chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the final coupled product.

Safety, Handling, and Storage

As with all chlorinated heterocyclic compounds, proper safety protocols are mandatory when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles or a face shield.[5]

-

Handling:

-

Storage:

-

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[5]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

-

Conclusion

This compound represents a triumph of strategic molecular design in process chemistry. It is more than a simple intermediate; it is an enabling tool that facilitates the convergent and efficient synthesis of complex, high-value active pharmaceutical ingredients. Its dual reactive sites and pre-installed side chain allow for a streamlined approach to building the 4-anilinoquinazoline pharmacophore, bypassing linear syntheses that often suffer from lower overall yields. For researchers in drug discovery and professionals in pharmaceutical manufacturing, a thorough understanding of the synthesis, reactivity, and handling of this lynchpin intermediate is fundamental to advancing the production of targeted cancer therapies.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 8. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 9. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline - Google Patents [patents.google.com]

Introduction: The Central Role of EGFR and the Rise of Targeted Therapy

An In-Depth Technical Guide to the Mechanism of Action of 4-Anilinoquinazolines as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase pivotal in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This phosphorylation creates docking sites for effector proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] In numerous cancers, such as non-small cell lung cancer (NSCLC), dysregulation of EGFR signaling through overexpression or activating mutations drives uncontrolled tumor growth and survival, making it a prime therapeutic target.[4][5][6]

The 4-anilinoquinazoline scaffold emerged as a highly effective pharmacophore for designing potent and selective ATP-competitive inhibitors of the EGFR tyrosine kinase.[7][8][9][10] This guide provides a detailed examination of the mechanism of action of this critical class of anti-cancer agents, from their fundamental interaction with the EGFR active site to the clinical challenges of resistance and the evolution of next-generation inhibitors.

Part 1: The Core Mechanism - Competitive Inhibition of the EGFR Kinase Domain

The foundational mechanism for all 4-anilinoquinazoline-based inhibitors is their function as ATP-competitive antagonists. The quinazoline core mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of the EGFR kinase domain.[11][12] The anilino side chain extends into a hydrophobic pocket, providing crucial interactions that determine potency and selectivity.[7][13]

This binding physically obstructs ATP from entering the active site, thereby preventing the receptor's autophosphorylation.[1][14] Without this initiating phosphorylation event, the downstream signaling pathways that drive proliferation and survival are not activated, ultimately leading to cell cycle arrest or apoptosis in EGFR-dependent cancer cells.[11][15]

Part 2: Generations of Inhibition - A Story of Evolving Strategy

The clinical development of 4-anilinoquinazolines can be categorized into distinct generations, each designed to improve efficacy and overcome emerging resistance.

First-Generation Reversible Inhibitors (Gefitinib, Erlotinib)

Gefitinib and Erlotinib were the pioneers of this class. They bind reversibly to the EGFR kinase domain and are particularly effective against tumors harboring activating mutations, such as exon 19 deletions or the L858R point mutation.[16] These mutations stabilize the active conformation of the kinase, enhancing its affinity for these inhibitors compared to the wild-type (WT) receptor.

Second-Generation Irreversible & Dual Inhibitors (Lapatinib)

Lapatinib represents a different strategy; it is a reversible dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2).[11][14][17] By blocking both receptors, it can inhibit signaling in tumors that are dependent on HER2 or EGFR/HER2 heterodimers.[11][15] Its mechanism remains ATP-competitive.[15] Other second-generation inhibitors were designed to bind irreversibly, forming a covalent bond to increase the duration of inhibition.

Third-Generation Irreversible, Mutant-Selective Inhibitors (Osimertinib)

The major challenge with first-generation inhibitors was the near-inevitable development of acquired resistance.[18] The most common mechanism, occurring in about half of cases, is a secondary "gatekeeper" mutation, T790M.[18][19] Osimertinib was specifically engineered to address this challenge. It is a third-generation inhibitor that:

-

Selectively targets both the initial sensitizing mutations (e.g., L858R) and the T790M resistance mutation.[20][21]

-

Spares the wild-type EGFR, which reduces the toxicity seen with less selective inhibitors.[21]

-

Binds irreversibly by forming a covalent bond with the Cysteine-797 residue within the ATP-binding site, ensuring sustained inhibition.[21][22][23]

| Inhibitor Class | Example(s) | Binding Mode | Primary Target(s) | Key Feature |

| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-Competitive | EGFR (mutant-sensitive) | First targeted agents for EGFR-mutant cancers.[24] |

| Second-Generation | Lapatinib | Reversible, ATP-Competitive | EGFR & HER2 | Dual inhibition of two key ErbB family members.[11][15] |

| Third-Generation | Osimertinib | Irreversible (Covalent), ATP-Competitive | EGFR (mutant & T790M) | Overcomes T790M resistance while sparing WT EGFR.[20][21] |

Part 3: The Molecular Basis of Acquired Resistance - The T790M Mutation

Understanding the mechanism of resistance is critical for drug development. The T790M mutation, where a threonine is replaced by a methionine at position 790 in the kinase domain, is the archetypal resistance mechanism for first-generation inhibitors.[19][25]

Initial hypotheses suggested that the bulkier methionine residue sterically hindered drug binding.[26] However, further studies revealed a more nuanced mechanism: the T790M mutation increases the affinity of the EGFR kinase for ATP, restoring it to near wild-type levels.[18][19][26] This negates the "therapeutic window" that made the original mutant kinase so sensitive to competitive inhibition. The inhibitor is no longer able to outcompete ATP as effectively, leading to restored kinase activity and tumor growth.[26]

Part 4: Experimental Validation Protocols

The characterization of 4-anilinoquinazoline inhibitors relies on a tiered system of biochemical and cell-based assays. Each protocol is designed to answer a specific question about the compound's mechanism, potency, and cellular effects.

Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Causality: This is the first critical experiment. Its purpose is to determine if the compound directly inhibits the enzymatic activity of the purified EGFR kinase, independent of any cellular context. This assay provides a direct measure of potency (IC50) against the target protein. Luminescence-based assays measuring ATP consumption are a common, high-throughput method.[2][27][28]

Methodology: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, the purified recombinant EGFR enzyme (wild-type or mutant), and the specific peptide substrate.

-

Compound Addition: Add serial dilutions of the 4-anilinoquinazoline inhibitor (e.g., 1 nM to 100 µM) to the wells. Include "no inhibitor" (positive control) and "no enzyme" (background control) wells.

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).[2]

-

Measure Activity:

-

Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive control. Plot the data to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay (Cellular Efficacy)

Causality: While a compound may be potent biochemically, it must be able to enter a cell and inhibit its target in a complex intracellular environment. This assay measures the functional consequence of target inhibition—the reduction in cancer cell proliferation or viability.[29][30] It is crucial to use cell lines with known EGFR status (e.g., HCC827 with an exon 19 deletion) to establish a clear link between EGFR inhibition and the anti-proliferative effect.[29][30]

Methodology: Luminescence-Based Cell Viability Assay

-

Cell Seeding: Seed EGFR-dependent cancer cells (e.g., PC-9) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[30]

-

Compound Treatment: Treat the cells with a range of concentrations of the 4-anilinoquinazoline inhibitor for 48-72 hours.[30] Include a vehicle-only control.

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a cell viability reagent (which lyses the cells and contains luciferase and its substrate) to each well.

-

Incubate for 10-15 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence, which correlates with the amount of ATP present and, therefore, the number of viable, metabolically active cells.

-

Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI50 or IC50 value for cell proliferation.

Protocol 3: Western Blot Analysis (Target Engagement & Pathway Modulation)

Causality: This assay provides direct proof of the mechanism within the cell. It visualizes whether the inhibitor is engaging its intended target (EGFR) and blocking the downstream signaling cascade.[31] By using antibodies specific to the phosphorylated (active) forms of proteins, one can confirm that the inhibitor is blocking the signal transduction at the expected nodes (e.g., p-EGFR, p-AKT, p-ERK).[14][31][32]

Methodology: Phospho-Protein Western Blot

-

Cell Treatment & Lysis:

-

Culture EGFR-dependent cells and treat them with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the proliferation IC50) for a short duration (e.g., 2-4 hours).

-

For some experiments, stimulate the cells with EGF for 15-30 minutes before harvesting to ensure the pathway is active.[30]

-

Wash cells with ice-cold PBS and lyse them using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14][31]

-

-

Protein Quantification & Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Separate the protein lysates by size using SDS-PAGE.

-

-

Transfer & Blocking: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with a protein solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated target (e.g., anti-p-EGFR Tyr1068, anti-p-AKT Ser473).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Self-Validation (Reprobing): Strip the membrane and re-probe it with antibodies for the corresponding total proteins (e.g., total EGFR, total AKT) and a loading control (e.g., β-actin). This is a critical control to ensure that any decrease in the phospho-protein signal is due to inhibition of phosphorylation, not a decrease in the total amount of the protein.[32]

Conclusion

The 4-anilinoquinazoline class of molecules represents a landmark achievement in targeted cancer therapy. Their mechanism as ATP-competitive inhibitors of EGFR has provided a powerful therapeutic strategy for cancers driven by this pathway. The clinical journey from first- to third-generation agents illustrates a sophisticated, iterative process of drug design, where a deep, mechanistic understanding of both inhibitor-target interactions and emergent resistance pathways is paramount. The experimental protocols detailed herein form the bedrock of this discovery process, allowing researchers to validate potency, confirm cellular mechanism, and ultimately develop more durable and effective therapies for patients.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The EGFR T790M mutation is acquired through AICDA-mediated deamination of 5-methylcytosine following TKI treatment in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. breastcancer.org [breastcancer.org]

- 18. EGFR T790M mutation: a double role in lung cancer cell survival? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. oncologypro.esmo.org [oncologypro.esmo.org]

- 20. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 21. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 23. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 24. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 25. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]

- 26. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. bpsbioscience.com [bpsbioscience.com]

- 29. reactionbiology.com [reactionbiology.com]

- 30. benchchem.com [benchchem.com]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

A Researcher's Guide to the Preliminary Screening of 4-Anilinoquinazoline Derivatives as Anticancer Agents

Abstract

The 4-anilinoquinazoline scaffold is a cornerstone in the development of targeted cancer therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][2] This guide provides an in-depth technical framework for the preliminary screening of novel 4-anilinoquinazoline derivatives. It is designed for researchers in drug discovery and development, offering a synthesis of established protocols and expert insights. This document outlines a logical workflow, from initial cytotoxicity assessments to specific enzyme inhibition and apoptosis induction assays, emphasizing the causality behind experimental choices to ensure a robust and efficient screening cascade.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline ring system, particularly when substituted with an aniline group at the 4-position, has proven to be a "privileged scaffold" in medicinal chemistry.[3] This structural motif is central to several FDA-approved drugs like Gefitinib (Iressa) and Erlotinib (Tarceva), which have revolutionized the treatment of certain cancers, especially non-small-cell lung cancer (NSCLC). The primary mechanism of action for many of these compounds is the competitive inhibition of the ATP-binding site within the kinase domain of EGFR.[4] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis, promoting cell proliferation, survival, and metastasis.[5] Therefore, the preliminary screening of new 4-anilinoquinazoline derivatives is a critical step in identifying next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms.

The Screening Cascade: A Multi-Tiered Approach

A successful preliminary screening strategy is not a single experiment but a logical progression of assays designed to efficiently identify promising lead compounds. This guide proposes a three-tiered approach:

-

Tier 1: Broad Cytotoxicity Profiling. The initial step is to assess the general antiproliferative activity of the synthesized derivatives against a panel of cancer cell lines.

-

Tier 2: Target-Specific Engagement. Compounds showing significant cytotoxicity are then evaluated for their ability to inhibit the primary target, typically EGFR kinase.

-

Tier 3: Mechanistic Elucidation. Lead candidates from Tier 2 are further investigated to understand their downstream cellular effects, such as the induction of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. mdpi.com [mdpi.com]

- 4. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 4-Chloro-7-(3-chloropropoxy)quinazoline

An Application Note and Detailed Protocol for the Synthesis of 4-Chloro-7-(3-chloropropoxy)quinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a key intermediate in the development of various pharmacologically active molecules. The protocol herein details a robust, two-step synthetic pathway, beginning with the alkylation of 7-hydroxyquinazolin-4(3H)-one followed by a chlorination step. This guide is designed to provide both a step-by-step experimental procedure and a deep understanding of the underlying chemical principles, ensuring scientific integrity and reproducibility. We will delve into the causality behind experimental choices, safety protocols, and methods for characterization of the final compound.

Introduction and Scientific Rationale

This compound serves as a critical building block in medicinal chemistry. The quinazoline scaffold is a privileged structure found in numerous FDA-approved drugs, particularly tyrosine kinase inhibitors used in oncology. The 4-chloro position is highly reactive and susceptible to nucleophilic substitution, allowing for the facile introduction of various amine-containing pharmacophores. The 7-(3-chloropropoxy) side chain provides a versatile linker that can be further modified to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The synthesis strategy is logically divided into two primary stages:

-

Formation of the Ether Linkage: This step involves the alkylation of a phenolic hydroxyl group on the quinazoline ring system. A Williamson ether synthesis is the classic and most effective approach, utilizing a suitable alkylating agent and a base.

-

Aromatization and Chlorination: The quinazolin-4(3H)-one tautomer is converted to the aromatic 4-chloroquinazoline. This transformation requires a potent chlorinating agent to replace the C4-hydroxyl group (in its enol form) with a chlorine atom, thereby activating the position for subsequent reactions.[1]

This document will elaborate on each stage with field-proven insights to guide the researcher.

Reaction Pathway Overview

The synthesis proceeds via the following two-step sequence, starting from 7-hydroxyquinazolin-4(3H)-one.

Caption: Overall two-step synthesis workflow.

Detailed Synthesis Protocol

Part A: Synthesis of 7-(3-chloropropoxy)quinazolin-4(3H)-one

Mechanistic Insight: This step is a classic Williamson ether synthesis. A non-nucleophilic base, potassium carbonate, is used to deprotonate the phenolic hydroxyl group of the starting material, forming a phenoxide ion. This potent nucleophile then attacks the primary carbon bearing the bromine atom in 1-bromo-3-chloropropane via an SN2 reaction. 1-bromo-3-chloropropane is an ideal reagent because the C-Br bond is significantly more labile and reactive towards nucleophilic attack than the C-Cl bond, allowing for selective alkylation.[2][3] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it effectively solvates the potassium cations, leaving the phenoxide anion highly reactive.

Caption: Mechanism of Williamson ether synthesis.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 7-Hydroxyquinazolin-4(3H)-one | 162.15 | 10.0 g | 61.67 | 1.0 |

| 1-Bromo-3-chloropropane | 157.44 | 11.6 g (7.8 mL) | 73.99 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 17.0 g | 123.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |

| Deionized Water | - | 500 mL | - | - |

| Ethyl Acetate | - | 300 mL | - | - |

Experimental Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxyquinazolin-4(3H)-one (10.0 g, 61.67 mmol) and anhydrous potassium carbonate (17.0 g, 123.0 mmol).

-

Add N,N-Dimethylformamide (150 mL) to the flask. Stir the suspension at room temperature for 15 minutes.

-

Add 1-bromo-3-chloropropane (7.8 mL, 73.99 mmol) dropwise to the suspension.

-

Heat the reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 500 mL of cold deionized water. A precipitate will form.

-

Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid cake thoroughly with deionized water (2 x 100 mL) and then with a small amount of cold ethyl acetate to remove residual DMF.

-

Dry the product in a vacuum oven at 60 °C overnight to yield 7-(3-chloropropoxy)quinazolin-4(3H)-one as an off-white solid.

Part B: Synthesis of this compound

Mechanistic Insight: The conversion of the cyclic amide (lactam) in the quinazolinone to the 4-chloroquinazoline is a critical activation step. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction is often catalyzed by a small amount of DMF, which reacts with SOCl₂ to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a more potent electrophile. The oxygen atom of the quinazolinone carbonyl attacks this reagent, leading to a reactive intermediate. Subsequent elimination and attack by a chloride ion results in the formation of the desired 4-chloro product.[1][4] The reaction is driven by the formation of stable gaseous byproducts (SO₂ and HCl) and the aromatization of the quinazoline ring.

Caption: Simplified chlorination mechanism overview.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 7-(3-chloropropoxy)quinazolin-4(3H)-one | 238.68 | 10.0 g | 41.90 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 30 mL (49.2 g) | 413.5 | ~10 |

| N,N-Dimethylformamide (DMF) | - | 0.5 mL | - | cat. |

| Toluene | - | 100 mL | - | - |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | 200 mL | - | - |

Experimental Procedure:

-

Caution: This reaction must be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet connected to a scrubber), add 7-(3-chloropropoxy)quinazolin-4(3H)-one (10.0 g, 41.90 mmol) and toluene (100 mL).

-

Add a catalytic amount of DMF (0.5 mL).

-

Slowly and carefully add thionyl chloride (30 mL) to the suspension. The mixture will begin to evolve gas.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is no longer visible.

-

After completion, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporator).

-

Work-up: Very slowly and carefully, pour the concentrated residue onto 200 g of crushed ice with vigorous stirring. A solid may precipitate.

-

Neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the product into dichloromethane (2 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

-

Appearance: White to light yellow crystalline solid.

-

Molecular Formula: C₁₁H₁₀Cl₂N₂O

-

Molecular Weight: 257.12 g/mol [5]

-

¹H NMR: Expect characteristic peaks for the aromatic protons on the quinazoline ring and the aliphatic protons of the 3-chloropropoxy chain (triplets for the -CH₂-O- and -CH₂-Cl protons, and a quintet for the central -CH₂-). The N-H proton peak from the starting material (around 12 ppm) should be absent.

-

¹³C NMR: Expect signals corresponding to the distinct carbon atoms of the quinazoline core and the chloropropoxy side chain.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) cluster characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in an approximate 9:6:1 ratio).

-

Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography.

Safety and Handling

All synthesis steps must be conducted by trained personnel in a chemical laboratory with appropriate safety measures in place.

| Chemical | CAS Number | Hazards | Handling Precautions |

| 1-Bromo-3-chloropropane | 109-70-6 | Flammable, Toxic if inhaled/swallowed, Causes skin/eye irritation, Suspected of causing genetic defects.[3] | Work in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Keep away from heat and ignition sources.[3] |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Causes severe skin burns and eye damage, Harmful if swallowed or inhaled, Reacts violently with water.[1][4] | Use in a fume hood is mandatory. Wear heavy-duty gloves (e.g., butyl rubber), face shield, and lab coat. Handle with extreme care. Quench excess reagent slowly and carefully. |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Causes severe skin burns and eye damage, Toxic if swallowed or inhaled, Reacts violently with water. | Similar precautions as for thionyl chloride. Use in a fume hood is mandatory. Wear appropriate PPE. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Flammable liquid, Harmful in contact with skin or if inhaled, May damage an unborn child. | Work in a fume hood. Avoid skin contact and inhalation. Use appropriate PPE. |

| 4-Chloroquinazoline derivatives | Various | Acutely toxic if swallowed, Causes skin and serious eye irritation.[6] | Avoid creating dust. Wear gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling.[6][7] |

References

- 1. researchgate.net [researchgate.net]

- 2. EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline - Google Patents [patents.google.com]

- 3. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. 557770-90-8|this compound|BLD Pharm [bldpharm.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

Application Notes & Protocols: Synthesis of N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine

A Senior Application Scientist's Guide to a Key Intermediate in Kinase Inhibitor Synthesis

This document provides a detailed technical guide for the synthesis of N-(3-chloro-4-fluorophenyl)-7-(3-chloropropoxy)quinazolin-4-amine, a critical intermediate in the development of targeted cancer therapies. The reaction involves a nucleophilic aromatic substitution (SNAr) between 4-Chloro-7-(3-chloropropoxy)quinazoline and 3-chloro-4-fluoroaniline. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a field-proven experimental protocol, and application context.

Introduction: The Significance of the 4-Anilinoquinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique heterocyclic structure, composed of a fused benzene and pyrimidine ring, allows for versatile functionalization, making it a cornerstone in the design of therapeutic agents.[2][3] Specifically, the 4-anilinoquinazoline framework is renowned for its ability to target and inhibit protein kinases, enzymes that play a pivotal role in cellular signal transduction pathways.[1]